molecular formula C7H16N2 B3212157 1-ethyl-N-methylpyrrolidin-3-amine CAS No. 1096836-43-9

1-ethyl-N-methylpyrrolidin-3-amine

Cat. No.: B3212157
CAS No.: 1096836-43-9
M. Wt: 128.22 g/mol
InChI Key: HTLBMXFGHIAEJS-UHFFFAOYSA-N
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Description

1-ethyl-N-methylpyrrolidin-3-amine is a versatile chemical compound with a unique structure that allows for diverse applications. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry for the development of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ethyl-N-methylpyrrolidin-3-amine can be synthesized through various methods. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . This method is known for its regio- and stereoselectivity.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of arylamines and cyclic ethers in the presence of phosphorus oxychloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This method provides high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-ethyl-N-methylpyrrolidin-3-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of catalysts and materials synthesis

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, widely used in medicinal chemistry.

    Pyrrolizines: Derivatives with additional fused rings, offering different biological profiles.

    Pyrrolidine-2-one: A lactam derivative with distinct chemical properties.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in various applications.

Uniqueness: 1-ethyl-N-methylpyrrolidin-3-amine stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties enhance its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-ethyl-N-methylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-9-5-4-7(6-9)8-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLBMXFGHIAEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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